molecular formula C12H11N3O4 B2757118 7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione CAS No. 41994-13-2

7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

Cat. No.: B2757118
CAS No.: 41994-13-2
M. Wt: 261.237
InChI Key: HHKBSIGLNSVUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione is a complex heterocyclic compound that belongs to the class of pyrrolobenzodiazepines. These compounds are known for their tricyclic structure, which includes a substituted aromatic ring, a diazepine ring, and a pyrrolidine ring. This unique structure contributes to their significant biological activities, including anti-tumor, anti-bacterial, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular alkylation of an indole nitrogen atom with halides or mesylates, followed by cyclization under oxidative conditions to form the tricyclic amide . Another approach involves the use of the Mitsunobu reaction to obtain chiral tricyclic derivatives directly from the corresponding alcohol .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic methodologies and the employment of chiral ligands to achieve enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be employed to reduce nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides or mesylates for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione involves its ability to bind to the minor groove of DNA, thereby exerting a cytotoxic effect. This binding interferes with DNA replication and transcription, leading to cell death . The compound’s unique structure allows it to interact with specific molecular targets and pathways involved in these processes .

Properties

IUPAC Name

2-nitro-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c16-11-10-2-1-5-14(10)12(17)8-6-7(15(18)19)3-4-9(8)13-11/h3-4,6,10H,1-2,5H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKBSIGLNSVUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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